molecular formula C13H16N6O3 B2716718 2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide CAS No. 878414-25-6

2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide

Cat. No.: B2716718
CAS No.: 878414-25-6
M. Wt: 304.31
InChI Key: CUYVMDXKXFUKDM-UHFFFAOYSA-N
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Description

2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

The synthesis of 2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide involves multiple steps, starting with the preparation of the imidazole ringThe final step involves the acetamide group addition under controlled conditions .

Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation and cell proliferation .

Comparison with Similar Compounds

2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide is unique due to its specific structure and properties. Similar compounds include:

These compounds share the imidazole ring but differ in their functional groups and overall structure, leading to different biological activities and applications .

Properties

IUPAC Name

2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3/c1-6-7(2)19-9-10(15-12(19)16(6)3)17(4)13(22)18(11(9)21)5-8(14)20/h5H2,1-4H3,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYVMDXKXFUKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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